Regulatory Acceptance Criterion: BP TLC Impurity Limit
The British Pharmacopoeia 2025 (Ph. Eur. monograph 1529) defines a specific, enforceable acceptance criterion for ifosfamide impurity E using the target compound as the Chemical Reference Substance (CRS). In the thin-layer chromatography (TLC) test for related substances, any spot corresponding to impurity E in the test solution must not be more intense than the spot in reference solution (a) prepared with 5 mg of ifosfamide impurity E CRS and 5 mg of ifosfamide impurity F CRS in 100 mL, corresponding to a 0.25% limit [1]. This quantitative threshold directly governs batch release decisions for ifosfamide API. Non-pharmacopeial alkylating amines or generic impurity standards cannot be substituted because they lack the certified traceability, chromatographic identity, and acceptance criterion validation established for the EP CRS material [1].
| Evidence Dimension | Pharmacopeial impurity acceptance criterion (TLC limit test) |
|---|---|
| Target Compound Data | 0.25% (w/w) acceptance limit; used as CRS at 5 mg/100 mL in reference solution (a) |
| Comparator Or Baseline | Non-pharmacopeial alkylating amines or unspecified impurity standards: no defined acceptance criterion, no CRS traceability, no monograph-validated identity |
| Quantified Difference | The EP CRS provides a validated, monograph-defined acceptance criterion of 0.25%, whereas non-pharmacopeial substitutes require full method revalidation with no guarantee of equivalent chromatographic behavior |
| Conditions | TLC silica gel plate, mobile phase: methylene chloride/acetone (1:10 v/v), visualization: potassium permanganate/HCl, per British Pharmacopoeia 2025 method |
Why This Matters
For ANDA submissions and commercial QC release testing of ifosfamide API, using the designated EP impurity E CRS is not optional—it is the monograph-mandated reference standard, and substitution invalidates the regulatory method.
- [1] British Pharmacopoeia 2025, Ifosfamide Monograph (Ph. Eur. monograph 1529), Related Substances Test B. Reference solution (a): 5 mg impurity E CRS + 5 mg impurity F CRS in 100 mL; acceptance criterion: not more intense than reference (0.25%). View Source
